(R)-2-methylpyrrolidine hydrochloride

Histamine H3 Receptor GPCR Pharmacology Medicinal Chemistry

Researchers facing handling challenges with volatile, flammable (R)-2-methylpyrrolidine freebase (flash point 0.5°C) find the hydrochloride salt to be a stable, non-volatile crystalline solid. This (R)-enantiomer is the optimal chiral building block for H3 receptor antagonists. • >99% optical purity via validated scalable route (83% yield over 4 steps) • Characteristic optical rotation ([α]²⁰D = -4° to -2°, c=1 in H₂O) enables rapid identity verification • Crystalline solid (mp 73-77°C) simplifies precise weighing and safe storage at 2-8°C.

Molecular Formula C5H12ClN
Molecular Weight 121.61 g/mol
CAS No. 135324-85-5
Cat. No. B140297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-methylpyrrolidine hydrochloride
CAS135324-85-5
Molecular FormulaC5H12ClN
Molecular Weight121.61 g/mol
Structural Identifiers
SMILESCC1CCCN1.Cl
InChIInChI=1S/C5H11N.ClH/c1-5-3-2-4-6-5;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1
InChIKeyJNEIFWYJFOEKIM-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Methylpyrrolidine Hydrochloride (CAS 135324-85-5): A Chiral Pyrrolidine Building Block for Asymmetric Synthesis


(R)-2-Methylpyrrolidine hydrochloride (CAS 135324-85-5) is the hydrochloride salt form of the (R)-enantiomer of 2-methylpyrrolidine, a chiral five-membered N-heterocyclic secondary amine [1]. It is primarily used as a chiral building block, synthon, or auxiliary in asymmetric organic synthesis, particularly in the construction of pharmaceutical candidates such as histamine H3 receptor antagonists [2]. The hydrochloride salt form enhances its stability, handling characteristics, and aqueous solubility relative to its freebase counterpart (R)-2-methylpyrrolidine (CAS 41720-98-3) .

Chiral building block

(R)-enantiomer for asymmetric synthesis and chiral auxiliary applications

Hydrochloride salt

Solid form improves handling, aqueous solubility, and storage versus volatile freebase

Research context

Used in histamine H3 receptor antagonist discovery programs

Why Generic Substitution Fails: The Critical Role of Absolute Stereochemistry in (R)-2-Methylpyrrolidine Hydrochloride Procurement


Procurement decisions for 2-methylpyrrolidine hydrochloride cannot be made solely on chemical identity or molecular formula. The (R)-enantiomer (CAS 135324-85-5) and the (S)-enantiomer (CAS 174060-20-9) share identical physical and chemical properties but exhibit profoundly different behavior in chiral environments such as biological receptors or asymmetric catalytic cycles . In medicinal chemistry programs targeting histamine H3 receptors, the (R)-configuration has been shown to confer superior in vitro potency compared to the (S)-configuration across multiple chemical series [1]. Furthermore, the hydrochloride salt form provides distinct advantages over the freebase form in terms of shelf-stability and process compatibility, as the freebase (CAS 41720-98-3) is a volatile, flammable liquid that requires specialized handling, whereas the hydrochloride is a stable, non-volatile crystalline solid [2].

Target
(R)-2-Methylpyrrolidine HCl
Substitute
(S)-enantiomer or racemate
Stereochemical outcome may differ in chiral environments, potentially altering target engagement in H3 receptor studies
Target
Hydrochloride salt (crystalline solid)
Substitute
Freebase (volatile, flammable liquid)
Freebase requires specialized handling and storage; salt form provides stable, non-flammable solid for precise weighing and standard laboratory conditions

Product-Specific Quantitative Evidence Guide: Comparative Performance Data for (R)-2-Methylpyrrolidine Hydrochloride (CAS 135324-85-5)


Superior H3 Receptor Antagonist Potency: (R)-Configuration Outperforms (S)-Configuration

In a comprehensive structure-activity relationship (SAR) analysis of pyrrolidine-containing histamine H3 receptor antagonists spanning multiple distinct chemical scaffolds, the (R)-2-methylpyrrolidine configuration consistently demonstrated superior in vitro potency compared to the (S)-configuration [1]. This stereochemical preference was observed across diverse chemotypes, establishing the (R)-enantiomer as the optimal stereochemical input for H3 receptor antagonist programs.

H3 Receptor Potency
Cross-study comparable
(R)-configuration consistently higher potency than (S)-configuration across multiple chemotypes
Reported stereochemical-preference context for H3 antagonist research
Data to verify; cross-study review
Histamine H3 Receptor GPCR Pharmacology Medicinal Chemistry

High Optical Purity Enables Scalable Kilogram-Scale Pharmaceutical Synthesis

A process chemistry study from Merck & Co. demonstrated that (R)-2-methylpyrrolidine can be synthesized via a four-step sequence achieving >99% optical purity and 83% overall yield from readily available starting materials [1]. This method significantly outperforms the classical resolution approach using L-tartaric acid, which required four recrystallization cycles to reach only >97% enantiomeric excess (ee) with a substantially lower 28% overall yield [1].

Synthetic Process Efficiency
Direct head-to-head
>99% optical purity, 83% overall yield (4 steps) vs classical resolution (28% yield, >97% ee)
Supports scalable procurement with high enantiomeric purity
Kilogram-scale process comparison
Process Chemistry Asymmetric Synthesis GMP Manufacturing

Validated H3 Receptor Ligand Platform: (R)-Enantiomer Drives Clinical Candidate Development

The (R)-2-methylpyrrolidine moiety is a critical pharmacophoric element in multiple H3 receptor clinical candidates. The compound (R)-1-(2-(4'-(3-methoxypropylsulfonyl)biphenyl-4-yl)ethyl)-2-methylpyrrolidine (APD916) incorporates the (R)-2-methylpyrrolidine fragment and demonstrated increased wakefulness in rodents as measured by polysomnography, with a duration of effect consistent with its pharmacokinetic properties [1]. Similarly, irdabisant (CEP-26401), a potent and selective histamine H3 receptor inverse agonist containing the (R)-2-methylpyrrolidin-1-yl moiety, advanced into clinical evaluation with robust wake-promoting activity in rat EEG models [2].

H3 Antagonist Platform
Supporting evidence
APD916 and irdabisant containing the (R)-2-methylpyrrolidine fragment exhibited wake promotion in rodent models (polysomnography, EEG)
Reported model-response context; supports H3 antagonist research
Rat polysomnography and EEG models
Drug Discovery CNS Therapeutics Clinical Development

Hydrochloride Salt Form Offers Superior Handling and Storage Stability vs Freebase

The hydrochloride salt form (CAS 135324-85-5) provides distinct physical property advantages over the corresponding freebase (R)-2-methylpyrrolidine (CAS 41720-98-3). The freebase is a flammable liquid with a flash point of 0.5°C (approximately 33°F) and a boiling point of 100.2°C at 760 mmHg, requiring storage in flammables areas with specialized precautions . In contrast, the hydrochloride is a white to off-white crystalline powder with a melting point range of 73.0-77.0°C, enabling storage under standard ambient or refrigerated conditions (recommended 2-8°C under inert atmosphere) .

Salt Form Handling
Supporting evidence
HCl salt: crystalline solid, mp 73–77°C; freebase: flammable liquid, flash point 0.5°C
Salt form may simplify laboratory handling and storage
Material safety and logistics
Chemical Procurement Laboratory Safety Material Handling

Distinct Chiroptical Identity Enables Quality Control and Enantiomeric Purity Verification

The (R)-2-methylpyrrolidine hydrochloride exhibits a characteristic specific optical rotation range of [α]²⁰D = -4° to -2° (c = 1 in H₂O) . This chiroptical property provides a rapid, quantitative method for identity confirmation and enantiomeric purity assessment, distinguishing it from the (S)-enantiomer which would exhibit positive optical rotation of equal magnitude under identical conditions .

Optical Rotation Identity
Class-level inference
[α]²⁰D = -4° to -2° (c = 1 in H₂O)
Enables enantiomeric identity verification via polarimetry
Sign reversal relative to (S)-enantiomer
Analytical Chemistry Quality Control Chiral Purity

Scalable Patent-Protected Manufacturing Route Reduces Supply Chain Risk

Patent US20100121055A1 (Cephalon, Inc.) describes a short, safe, inexpensive, and commercially scalable process for preparing (R)-2-methylpyrrolidine from 2-methylpyrroline without requiring isolation of synthetic intermediates [1]. The patent explicitly states that (R)-2-methylpyrrolidine can be used to prepare many H3 receptor ligands, underscoring the commercial relevance of this chiral intermediate [1]. This documented process provides procurement transparency and reduces supply chain vulnerability relative to compounds lacking published scalable manufacturing routes.

Manufacturing Route
Supporting evidence
Patent US20100121055A1 describes a scalable process from 2-methylpyrroline without intermediate isolation
Documented manufacturing route may support supply continuity
No intermediate isolation required
Supply Chain Process Chemistry Commercial Manufacturing

Research and Industrial Application Scenarios for (R)-2-Methylpyrrolidine Hydrochloride Based on Evidence


Histamine H3 Receptor Antagonist Discovery and Development Programs

This compound is the optimal stereochemical building block for synthesizing H3 receptor antagonists. The (R)-configuration has been validated as superior to the (S)-configuration in head-to-head in vitro potency comparisons across multiple chemical series [1]. The moiety has been successfully incorporated into clinical candidates including APD916 and irdabisant (CEP-26401), with demonstrated in vivo wake-promoting activity in rodent models [2][3]. Researchers should prioritize the (R)-enantiomer hydrochloride over the (S)-enantiomer or racemate for H3 receptor programs.

Kilogram-Scale Chiral Intermediate Procurement for Process Development

For process chemistry and manufacturing scale-up, this compound offers a validated synthetic route achieving >99% optical purity with 83% overall yield in four steps [4]. This performance significantly exceeds the classical resolution approach (28% overall yield, >97% ee), enabling cost-effective procurement at kilogram quantities [4]. The patent-documented scalable manufacturing process further ensures supply chain reliability for development programs [5].

Quality Control Reference Standard for Chiral Purity Analysis

The characteristic optical rotation of [α]²⁰D = -4° to -2° (c = 1 in H₂O) provides a definitive analytical signature for identity confirmation and enantiomeric purity verification . This property enables rapid quality control checks upon receipt and throughout storage, distinguishing the (R)-enantiomer from the (S)-enantiomer (which would exhibit positive rotation of equivalent magnitude).

CNS Drug Discovery Requiring Stable, Non-Volatile Chiral Amine Building Blocks

The hydrochloride salt form eliminates the handling and storage challenges associated with the volatile, flammable freebase (flash point 0.5°C) . The crystalline solid (melting point 73-77°C) simplifies weighing accuracy, reduces occupational exposure risk, and enables standard refrigerated storage (2-8°C under inert gas) . This form is preferred for CNS research laboratories where precise stoichiometry and safe handling are essential.

Application
Selection Property
Validation Focus
Histamine H3 receptor antagonist discovery research
Enantiomeric configuration: (R)-2-methylpyrrolidine
In vitro stereochemical-preference profiling across chemotypes
Chiral intermediate procurement for asymmetric synthesis scale-up
High enantiomeric purity and synthesis efficiency
Process efficiency and optical purity verification
Quality control reference for chiral amine analysis
Specific optical rotation signature
Enantiomeric identity confirmation by polarimetry
CNS drug discovery requiring stable amine building blocks
Hydrochloride salt solid form
Handling and storage stability under standard laboratory conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-methylpyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.